molecular formula C18H22ClNO2 B14700881 4'-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride CAS No. 24206-64-2

4'-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride

Cat. No.: B14700881
CAS No.: 24206-64-2
M. Wt: 319.8 g/mol
InChI Key: IJCKZQAJRIVWCW-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propiophenone, characterized by the presence of a methoxy group at the 4’ position and a phenethylamine moiety at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4’-methoxyacetophenone with a suitable reagent to introduce the phenethylamine group.

    Amine Introduction: The intermediate is then subjected to reductive amination with phenethylamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-3-(2-phenethyl)aminopropiophenone hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and phenethylamine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

24206-64-2

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenylethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-21-17-9-7-16(8-10-17)18(20)12-14-19-13-11-15-5-3-2-4-6-15;/h2-10,19H,11-14H2,1H3;1H

InChI Key

IJCKZQAJRIVWCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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